molecular formula C20H20N2O4S B3160932 Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate CAS No. 866156-46-9

Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate

Cat. No. B3160932
CAS RN: 866156-46-9
M. Wt: 384.5 g/mol
InChI Key: DLDNFAPIBXTKPD-UHFFFAOYSA-N
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Description

Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate is a chemical compound that has been investigated for its potential applications in monoclonal antibody production. It is of interest due to its ability to enhance cell-specific antibody production in recombinant Chinese hamster ovary cells . These cells are commonly used hosts for monoclonal antibody production because of their robustness, high productivity, and capacity to produce proteins with ideal glycans.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate core with a sulfamoyl group and a pyrrole ring attached. The specific arrangement of atoms and functional groups determines its biological activity and interactions . You can view the 2D structure here .

Chemical Reactions Analysis

The compound has been shown to suppress cell growth while increasing cell-specific glucose uptake rate and intracellular adenosine triphosphate during monoclonal antibody production. Additionally, it affects the galactosylation of monoclonal antibodies, a critical quality attribute for therapeutic use .

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate is its specificity towards carbonic anhydrase IX, which makes it a promising candidate for the treatment of cancer. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to explore its potential for the treatment of other diseases, such as osteoporosis and glaucoma. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility in water.
In conclusion, this compound is a promising compound that has shown potential for the treatment of cancer. Its specificity towards carbonic anhydrase IX and its potent antitumor activity make it a promising candidate for further research. However, further studies are needed to optimize its pharmacokinetic properties and explore its potential for the treatment of other diseases.

Scientific Research Applications

Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX, which is an enzyme that is overexpressed in many cancer cells. This makes this compound a promising candidate for the treatment of cancer.

properties

IUPAC Name

methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-14-8-9-15(2)22(14)17-12-10-16(11-13-17)21-27(24,25)19-7-5-4-6-18(19)20(23)26-3/h4-13,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDNFAPIBXTKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146549
Record name Methyl 2-[[[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]amino]sulfonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866156-46-9
Record name Methyl 2-[[[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]amino]sulfonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866156-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]amino]sulfonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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